Cas no 60314-89-8 (Geissoschizine methyl ether)

Geissoschizine methyl ether is a versatile organic compound with significant applications in the pharmaceutical industry. Its key advantages include high purity, stability, and specificity in chemical reactions, making it an essential intermediate for the synthesis of various bioactive molecules. Its unique structure and properties make it an attractive candidate for research and development in drug discovery and medicinal chemistry.
Geissoschizine methyl ether structure
Geissoschizine methyl ether structure
商品名:Geissoschizine methyl ether
CAS番号:60314-89-8
MF:C22H26N2O3
メガワット:366.4534
CID:1623142

Geissoschizine methyl ether 化学的及び物理的性質

名前と識別子

    • methyl (16Z,19E)-16-(methoxymethylidene)coryn-19-en-17-oate
    • Geissoschizine methyl ether
    • methyl (Z)-2-[(2S,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
    • O-Methyl-16Z-geissoschizine
    • Methyl 2-[(2R,12bR)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxy
    • Q15410960
    • インチ: 1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13,17,20,23H,9-12H2,1-3H3/b14-4-,18-13-/t17-,20-/m0/s1
    • InChIKey: VAMJZLUOKJRHOW-XEASWFAXSA-N
    • ほほえんだ: O(C([H])([H])[H])C(/C(=C(/[H])\OC([H])([H])[H])/[C@]1([H])/C(=C(/[H])\C([H])([H])[H])/C([H])([H])N2C([H])([H])C([H])([H])C3C4=C([H])C([H])=C([H])C([H])=C4N([H])C=3[C@]2([H])C1([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 366.19434270 g/mol
  • どういたいしつりょう: 366.19434270 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 629
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 366.5
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 54.6

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 極微溶性(0.12 g/l)(25ºC)、

Geissoschizine methyl ether 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
S e l l e c k ZHONG GUO
E2098-5mg
Geissoschizine methyl ether
60314-89-8
5mg
¥10540.53 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1032-25 mg
Geissoschizine methyl ether
60314-89-8 99.68%
25mg
¥12582.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1032-10 mg
Geissoschizine methyl ether
60314-89-8 99.68%
10mg
¥6997.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP3924-5mg
Geissoschizine methyl ether
60314-89-8 98%
5mg
$150 2023-09-19
S e l l e c k ZHONG GUO
E2098-1mg
Geissoschizine methyl ether
60314-89-8
1mg
¥3513.51 2022-04-26
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP1637-20mg
Geissoschizine methyl ether
60314-89-8 HPLC≥98%
20mg
¥2500元 2023-09-15
TargetMol Chemicals
TN1032-1 mg
Geissoschizine methyl ether
60314-89-8 99.86%
1mg
¥ 1,497 2023-07-11
Chengdu Biopurify Phytochemicals Ltd
BP3924-20mg
Geissoschizine methyl ether
60314-89-8 98%
20mg
$430 2023-09-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1032-1 mg
Geissoschizine methyl ether
60314-89-8 99.68%
1mg
¥1575.00 2022-04-26
TargetMol Chemicals
TN1032-10 mg
Geissoschizine methyl ether
60314-89-8 99.86%
10mg
¥ 5,996 2023-07-11

Geissoschizine methyl etherに関する追加情報

Geissoschizine Methyl Ether (CAS No: 60314-89-8) - A Comprehensive Overview

Geissoschizine methyl ether, with the chemical identifier CAS No: 60314-89-8, is a naturally occurring flavonoid derivative that has garnered significant attention in the field of pharmaceutical research and natural product chemistry. This compound, isolated primarily from the roots of certain plant species, particularly those belonging to the genus Geissoschizine, exhibits a range of biological activities that make it a promising candidate for further investigation and potential therapeutic applications.

The structural framework of geissoschizine methyl ether is characterized by a flavonoid core, which is a common motif in many bioactive natural products. This core structure is composed of a benzene ring fused to a heterocyclic ring system, typically a pyranone or chromenone ring. The presence of various functional groups, such as hydroxyl and methoxy substituents, contributes to the compound's unique chemical properties and biological interactions.

In recent years, there has been a surge in research focused on flavonoids due to their diverse pharmacological effects. Geissoschizine methyl ether has been identified as a potent antioxidant, exhibiting the ability to scavenge free radicals and protect cells from oxidative damage. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role in pathogenesis.

Moreover, studies have suggested that geissoschizine methyl ether possesses anti-inflammatory properties. In preclinical models, it has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings are particularly intriguing given the high prevalence of inflammatory diseases worldwide.

The anti-cancer potential of geissoschizine methyl ether is another area of active investigation. Research indicates that this compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. Additionally, it has been observed to inhibit the proliferation of cancer cells by disrupting key signaling cascades involved in cell growth and survival.

The antimicrobial activity of geissoschizine methyl ether has also been explored, with findings suggesting its efficacy against several bacterial and fungal strains. This broad-spectrum activity makes it a candidate for developing novel antimicrobial agents, particularly in light of the growing threat of antibiotic-resistant pathogens.

The pharmacokinetic profile of geissoschizine methyl ether is an important consideration for its potential therapeutic use. Studies have shown that it exhibits moderate bioavailability following oral administration, with absorption occurring primarily in the small intestine. The compound's metabolism involves several enzymatic pathways, including cytochrome P450-mediated oxidation and glucuronidation.

The synthetic chemistry of geissoschizine methyl ether has also been a subject of interest. Researchers have developed various synthetic routes to access this compound, including semi-synthetic approaches that utilize readily available flavonoid precursors. These synthetic strategies not only facilitate the production of pure compounds for research purposes but also provide insights into the structural features responsible for its biological activity.

In conclusion, geissoschizine methyl ether, identified by its CAS number 60314-89-8, represents a promising natural product with diverse biological activities. Its antioxidant, anti-inflammatory, anti-cancer, and antimicrobial properties make it an attractive candidate for further development into therapeutic agents. Ongoing research continues to unravel its mechanisms of action and optimize its pharmacological profile, paving the way for potential clinical applications in various disease conditions.

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